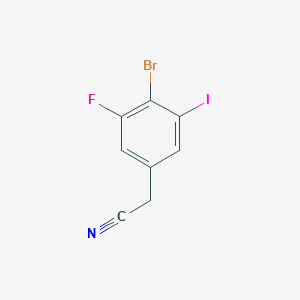
4-Bromo-3-fluoro-5-iodophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-5-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
準備方法
The synthesis of 4-Bromo-3-fluoro-5-iodophenylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nitrile Formation: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a nitrile group (CN).
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts.
化学反応の分析
4-Bromo-3-fluoro-5-iodophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitrile group (CN) can be reduced to an amine group (NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the nitrile group can be oxidized to a carboxylic acid group (COOH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-3-fluoro-5-iodophenylacetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its unique chemical structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its halogenated nature makes it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-5-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their function. For example, it may inhibit the activity of enzymes by binding to their active sites or alter the structure of proteins by forming halogen bonds. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
4-Bromo-3-fluoro-5-iodophenylacetonitrile can be compared with other halogenated phenylacetonitrile derivatives, such as:
4-Bromo-3-fluorophenylacetonitrile: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
4-Iodo-3-fluorophenylacetonitrile: Lacks the bromine atom, which may affect its interactions with biological targets.
4-Bromo-3-iodophenylacetonitrile: Lacks the fluorine atom, which may influence its chemical stability and reactivity.
The presence of all three halogen atoms (bromine, fluorine, and iodine) in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
特性
分子式 |
C8H4BrFIN |
|---|---|
分子量 |
339.93 g/mol |
IUPAC名 |
2-(4-bromo-3-fluoro-5-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |
InChIキー |
ARBZUVOHIQKQCP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)Br)I)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


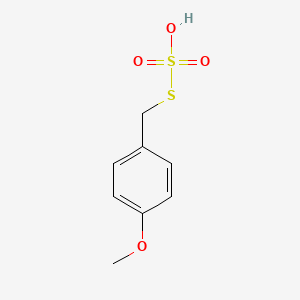
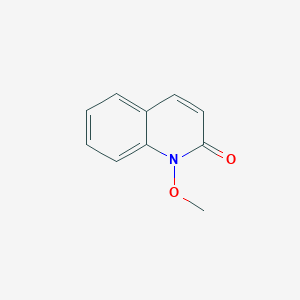

![5-[4-(Methylsulfanyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15206191.png)
![1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B15206192.png)
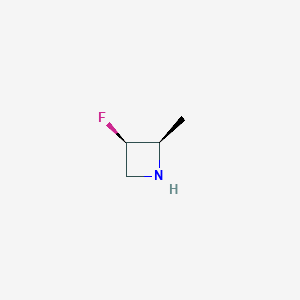
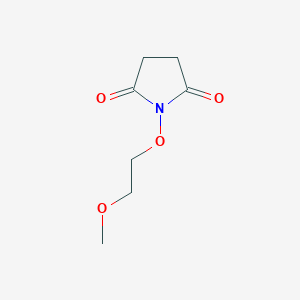

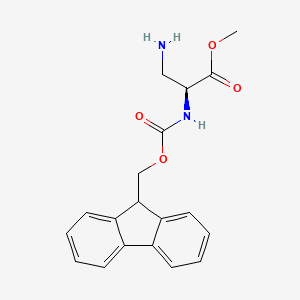
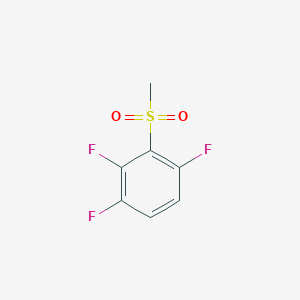
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
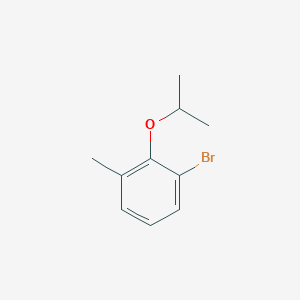
![8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206266.png)
